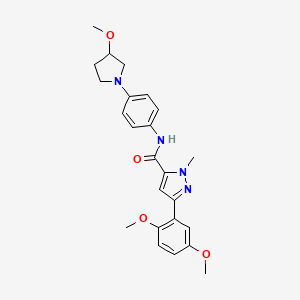
3-(2,5-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2,5-dimethoxyphenyl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has been extensively studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that incorporates several functional groups, which contribute to its biological properties. The presence of methoxy and pyrrolidine moieties enhances its lipophilicity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Receptor Modulation : The compound acts as an antagonist at specific receptors, potentially influencing pathways involved in inflammation and pain.
- Enzyme Inhibition : It may inhibit enzymes such as phosphodiesterases (PDEs), which are involved in cellular signaling pathways.
- Calcium Channel Blockade : Similar compounds have shown the ability to modulate calcium signaling, which is crucial in many physiological processes.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on related pyrazole compounds showed moderate to high activity against the NCI-60 cancer cell line panel, indicating potential use in cancer therapy .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.3 |
| PC3 (Prostate Cancer) | 10.8 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism through which it can reduce inflammation .
Antimicrobial and Antiparasitic Effects
Similar pyrazole derivatives have been reported to possess antimicrobial and antiparasitic activities. These effects are attributed to their ability to disrupt cellular processes in pathogens .
Study 1: Anticancer Efficacy
In a controlled study, the efficacy of this compound was evaluated against breast cancer cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
Study 2: In Vivo Anti-inflammatory Effects
An animal model was used to assess the anti-inflammatory effects of the compound. Results showed a reduction in paw edema in treated groups compared to controls, supporting its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-27-22(14-21(26-27)20-13-18(30-2)9-10-23(20)32-4)24(29)25-16-5-7-17(8-6-16)28-12-11-19(15-28)31-3/h5-10,13-14,19H,11-12,15H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPGIKKOLBERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC=C(C=C3)N4CCC(C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














